(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol
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Overview
Description
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol is a chiral phosphine ligand known for its high enantioselectivity and yield in various chemical reactions. This compound is often used in asymmetric synthesis and catalysis due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol typically involves the phosphorylation of 2-chloroethyl methyl ether with secondary diarylphosphines. This process is followed by the reaction with lithium phospholanide in the presence of butyllithium . The compound is then purified to achieve a high level of enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential use in biological systems due to its unique structure.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in various industrial processes requiring high enantioselectivity.
Mechanism of Action
The mechanism of action of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, facilitating enantioselective reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ®-1-[(S)-2-(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine .
- Bis(4-methoxyphenyl)methanol .
Uniqueness
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol is unique due to its high enantioselectivity and yield in asymmetric synthesis. Its structure allows for specific interactions with various reagents, making it highly effective in catalysis and other applications.
Properties
Molecular Formula |
C47H46FeO3P2 |
---|---|
Molecular Weight |
776.7 g/mol |
InChI |
InChI=1S/C42H41O3P2.C5H5.Fe/c1-28-24-34(25-29(2)41(28)44-5)47(35-26-30(3)42(45-6)31(4)27-35)38-22-14-13-20-36(38)40(43)37-21-15-23-39(37)46(32-16-9-7-10-17-32)33-18-11-8-12-19-33;1-2-4-5-3-1;/h7-27,40,43H,1-6H3;1-5H;/t40-;;/m0../s1 |
InChI Key |
FEYYHPQWIQHNNU-ZXYSCAFTSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C@@H]([C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2C([C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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